(5-Hydroxypentyloxy)-acetic acid tert-butyl ester
Overview
Description
(5-Hydroxypentyloxy)-acetic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, which make them valuable in the production of fragrances and flavorings. This particular compound is characterized by the presence of a tert-butyl ester group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxypentyloxy)-acetic acid tert-butyl ester typically involves the esterification of (5-Hydroxypentyloxy)-acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
(5-Hydroxypentyloxy)-acetic acid+tert-butyl alcoholacid catalyst(5-Hydroxypentyloxy)-acetic acid tert-butyl ester+water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxypentyloxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides.
Scientific Research Applications
(5-Hydroxypentyloxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Hydroxypentyloxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical pathways. For example, the ester group can be hydrolyzed by esterases to release the active (5-Hydroxypentyloxy)-acetic acid, which can then exert its effects on target cells.
Comparison with Similar Compounds
Similar Compounds
- (5-Hydroxypentyloxy)-acetic acid methyl ester
- (5-Hydroxypentyloxy)-acetic acid ethyl ester
- (5-Hydroxypentyloxy)-acetic acid propyl ester
Uniqueness
(5-Hydroxypentyloxy)-acetic acid tert-butyl ester is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar esters, such as the methyl, ethyl, and propyl esters, which have smaller alkyl groups and different chemical properties.
Properties
IUPAC Name |
tert-butyl 2-(5-hydroxypentoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACAVVSSCIDMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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